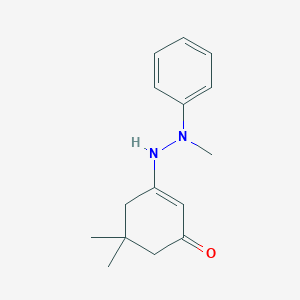
5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one is an organic compound that serves as an intermediate in various chemical syntheses. This compound is particularly notable for its role in the Fischer-indole synthesis, a key step in the production of certain pharmaceuticals, including the antiemetic drug Ondansetron .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one typically involves the reaction of 2-methyl-2-phenylhydrazine with 5,5-dimethylcyclohex-2-en-1-one under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as halides, cyanides, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It plays a crucial role in the synthesis of drugs like Ondansetron, which is used to treat nausea and vomiting.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form stable complexes with metal ions, which can then participate in various catalytic processes. Additionally, the compound’s structure allows it to act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
- 2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one
- 1-Methyl-2,5-pyrrolidinedione
- (1S,2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanol
Uniqueness
What sets 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one apart from similar compounds is its specific role in the Fischer-indole synthesis and its unique electronic structure. The delocalization of π-electrons along the N(8)-N(7)-C(3)=C(2)-C(1)=O backbone enhances its stability and reactivity, making it a valuable intermediate in various chemical processes .
Eigenschaften
CAS-Nummer |
114640-90-3 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
5,5-dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H20N2O/c1-15(2)10-12(9-14(18)11-15)16-17(3)13-7-5-4-6-8-13/h4-9,16H,10-11H2,1-3H3 |
InChI-Schlüssel |
DSVBAUWDNFSWEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)NN(C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


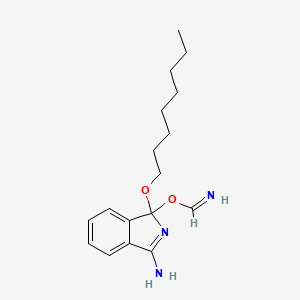

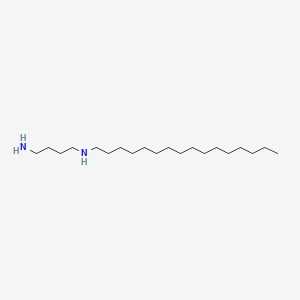
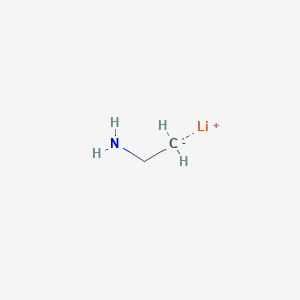
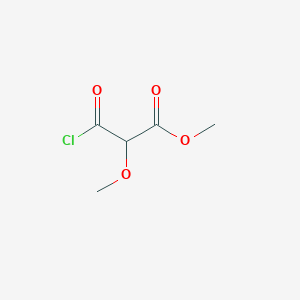
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
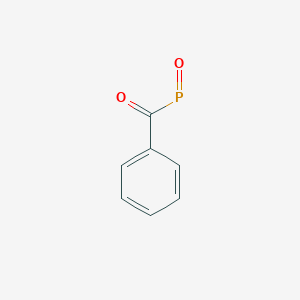
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)
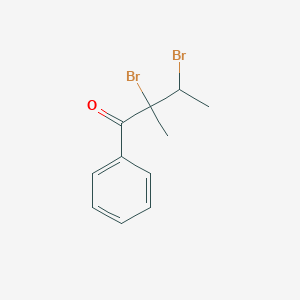
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
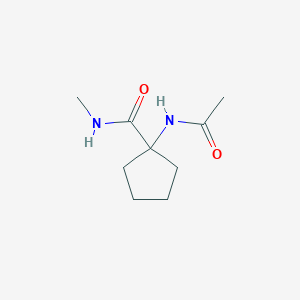
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
